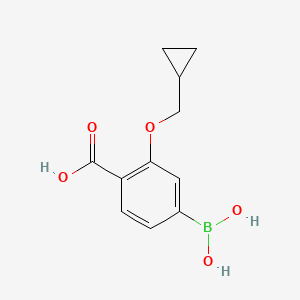
4-Borono-2-(cyclopropylmethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Borono-2-(cyclopropylmethoxy)benzoic acid is a boronic acid derivative with the molecular formula C11H13BO5 and a molecular weight of 236.03 g/mol . This compound is characterized by the presence of a boronic acid group and a cyclopropylmethoxy substituent on a benzoic acid core. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the borylation of a suitable precursor, such as 2-(cyclopropylmethoxy)benzoic acid, using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of 4-Borono-2-(cyclopropylmethoxy)benzoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Borono-2-(cyclopropylmethoxy)benzoic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Substitution: The cyclopropylmethoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the cyclopropylmethoxy group.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Phenols: Resulting from the oxidation of the boronic acid group.
Substituted Benzoic Acids: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Borono-2-(cyclopropylmethoxy)benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Borono-2-(cyclopropylmethoxy)benzoic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
4-Borono-2-(cyclopropylmethoxy)benzoic acid can be compared with other boronic acid derivatives, such as:
4-Boronobenzoic Acid: Lacks the cyclopropylmethoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methoxycarbonylphenylboronic Acid: Contains a methoxycarbonyl group instead of a cyclopropylmethoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of the boronic acid group and the cyclopropylmethoxy substituent, which can provide distinct reactivity and selectivity in various chemical reactions .
Propiedades
Fórmula molecular |
C11H13BO5 |
|---|---|
Peso molecular |
236.03 g/mol |
Nombre IUPAC |
4-borono-2-(cyclopropylmethoxy)benzoic acid |
InChI |
InChI=1S/C11H13BO5/c13-11(14)9-4-3-8(12(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,15-16H,1-2,6H2,(H,13,14) |
Clave InChI |
WVAOMALJWPGCOQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C(=O)O)OCC2CC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















